molecular formula C15H18N2O6 B13939629 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B13939629
M. Wt: 322.31 g/mol
InChI Key: IOONQSQLDSNOPS-UHFFFAOYSA-N
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Description

2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The furo[3,2-b]pyrrole core is a fused ring system that includes both oxygen and nitrogen atoms, making it a versatile scaffold in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multiple steps. One common synthetic route follows the Hemetsberger–Knittel protocol, which includes:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Properties

Molecular Formula

C15H18N2O6

Molecular Weight

322.31 g/mol

IUPAC Name

2-(2-morpholin-4-ylacetyl)oxyethyl 4H-furo[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C15H18N2O6/c18-14(10-17-2-5-20-6-3-17)22-7-8-23-15(19)12-9-13-11(16-12)1-4-21-13/h1,4,9,16H,2-3,5-8,10H2

InChI Key

IOONQSQLDSNOPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)OCCOC(=O)C2=CC3=C(N2)C=CO3

Origin of Product

United States

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